N-phenyl-1,3,5-triazine-2,4-diamine oxalate is a chemical compound with significant interest in various scientific fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The oxalate salt form indicates that it has been neutralized with oxalic acid, enhancing its solubility and stability for various applications.
N-phenyl-1,3,5-triazine-2,4-diamine oxalate is classified as:
The synthesis of N-phenyl-1,3,5-triazine-2,4-diamine oxalate typically involves the reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine with amines followed by treatment with oxalic acid. Various methods have been documented:
The synthesis can be performed under controlled conditions using solvents like tetrahydrofuran or methanol. The reaction temperature and time vary depending on the specific method employed but typically range from room temperature to reflux conditions over several hours .
The molecular formula of N-phenyl-1,3,5-triazine-2,4-diamine oxalate is CHNO. Its structure consists of a phenyl group attached to a triazine ring with two amine groups at positions 2 and 4.
Key structural data includes:
The arrangement of atoms allows for hydrogen bonding interactions that can influence its physical properties and reactivity.
N-phenyl-1,3,5-triazine-2,4-diamine oxalate can participate in various chemical reactions:
These reactions are typically facilitated by specific catalysts or under particular conditions (e.g., temperature, solvent choice) to optimize yields and selectivity.
The mechanism of action for N-phenyl-1,3,5-triazine-2,4-diamine oxalate largely depends on its interactions at the molecular level:
Studies have suggested that compounds of this class exhibit potential anticancer properties by affecting metabolic pathways related to cell proliferation .
N-phenyl-1,3,5-triazine-2,4-diamine oxalate is characterized by:
Key chemical properties include:
Relevant analyses such as spectroscopy (NMR, IR) and crystallography can provide further insights into its properties .
N-phenyl-1,3,5-triazine-2,4-diamine oxalate has several scientific uses:
N-phenyl-1,3,5-triazine-2,4-diamine oxalate represents a structurally complex heterocyclic compound formed through the salt formation between an organic base and dicarboxylic acid. The systematic IUPAC name N2-phenyl-1,3,5-triazine-2,4-diamine oxalate precisely defines its molecular architecture, indicating the phenyl substituent at the N2 position of the triazine ring and the oxalate counterion [2]. This compound carries the CAS Registry Number 1177321-91-3, serving as its unique identifier in chemical databases worldwide. Its molecular formula is C₁₁H₁₁N₅O₄, with a molecular weight of 277.24 g/mol, distinguishing it from its parent base through the addition of oxalic acid [2].
The structural taxonomy reveals a triazine core where carbon atoms at positions 4 and 6 are substituted with amino groups (-NH₂), while position 2 features a phenylamino group (-NH-C₆H₅). This arrangement creates an electron-deficient π-system characteristic of 1,3,5-triazine derivatives, enabling diverse molecular interactions. The oxalate anion (C₂O₄²⁻) forms ionic bonds with the protonated triazine-diamine, significantly altering the compound's physicochemical properties compared to the free base, including enhanced crystallinity and modified solubility [2]. This salt formation represents a strategic approach to optimize solid-state characteristics for pharmaceutical applications without altering the core pharmacophore.
Table 1: Structural Characteristics of N-phenyl-1,3,5-triazine-2,4-diamine and Its Oxalate Salt
Characteristic | N-phenyl-1,3,5-triazine-2,4-diamine (Free Base) | N-phenyl-1,3,5-triazine-2,4-diamine Oxalate |
---|---|---|
Molecular Formula | C₉H₉N₅ | C₁₁H₁₁N₅O₄ |
Molecular Weight | 187.20 g/mol | 277.24 g/mol |
CAS Registry Number | 91-76-9 | 1177321-91-3 |
Key Functional Groups | Triazine ring, two primary amines, secondary aryl amine | Triazine ring, protonated amines, oxalate anion |
Crystallinity | Moderate (mp 219-221°C) | Enhanced crystalline salt |
The MDL number MFCD04966964 provides an additional identifier specific to chemical databases, facilitating compound tracking across research platforms [2]. Structural comparisons with analogous compounds reveal significant differences: The closely related 6-phenyl-1,3,5-triazine-2,4-diamine (benzoguanamine, CAS 91-76-9) lacks the N-phenyl substitution pattern and instead features a phenyl group directly attached at the C6 position of the triazine ring [5] [9]. This positional isomerism profoundly influences electronic distribution and biological activity profiles, demonstrating how subtle variations in triazine substitution patterns create distinct chemical entities with differentiated properties.
The historical trajectory of 1,3,5-triazine derivatives reveals two parallel developmental pathways: industrial polymer applications and pharmaceutical research. Early investigations focused on benzoguanamine (2,4-diamino-6-phenyl-1,3,5-triazine), which emerged as a crucial monomer in thermosetting resins and surface coatings during the mid-20th century [5] [9]. This compound demonstrated exceptional thermal stability and cross-linking capabilities, leading to its commercial adoption in high-performance materials. Concurrently, researchers began exploring the pharmaceutical potential of triazine derivatives, recognizing their structural resemblance to purine bases and capacity for targeted molecular interactions [3].
The strategic incorporation of phenyl groups at specific triazine ring positions marked a significant advancement in optimizing bioactivity. Researchers discovered that N-phenyl substitution patterns, as seen in N-phenyl-1,3,5-triazine-2,4-diamine derivatives, enhanced binding affinity to biological targets compared to C-phenyl analogues [3] [6]. This structural insight catalyzed the development of novel derivatives, including the oxalate salt form, which offered improved handling characteristics and crystallinity [2]. The synthesis of N2-phenyl-1,3,5-triazine-2,4-diamine oxalate (CAS 1177321-91-3) represents a contemporary refinement in this lineage, specifically designed to overcome formulation challenges associated with the free base form [2].
Table 2: Historical Milestones in Triazine Derivative Development
Time Period | Development Milestone | Research Focus Area |
---|---|---|
Mid-20th Century | Commercialization of benzoguanamine (CAS 91-76-9) | Material Science (resins, coatings) |
Early 2000s | Discovery of triazine antitumor activity | Pharmaceutical Research |
2005-2006 | Synthesis of 2,4-diamino-1,3,5-triazine derivatives with anticancer activity | Anticancer Drug Development |
~2013 | Introduction of N-phenyl-1,3,5-triazine-2,4-diamine oxalate (CAS 1177321-91-3) | Pharmaceutical Salt Formation |
2020s | Biguanide-based synthesis of triazine derivatives with anticancer activity | Advanced Drug Delivery Systems |
Pharmaceutical innovation accelerated significantly with discoveries in the early 2000s demonstrating potent anticancer activity in triazine-diamine derivatives. Research by [3] identified compounds such as 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile exhibiting remarkable activity against melanoma cell lines (GI₅₀ = 3.3 × 10⁻⁸ M). These findings validated the triazine scaffold as a privileged structure in oncology drug discovery. Subsequent structure-activity relationship studies revealed that derivatives featuring both phenyl and amine substitutions on the triazine core demonstrated superior bioactivity profiles, leading to targeted development of N-phenyl-1,3,5-triazine-2,4-diamine derivatives [3] [6].
Recent advances (2021) in biguanide-derived 1,3,5-triazine synthesis have further expanded the pharmaceutical toolkit, enabling more efficient production of structurally complex derivatives [6]. This methodology employs condensation reactions between biguanides and esters, yielding compounds with enhanced cytotoxic profiles against colorectal cancer cell lines (HCT116 and SW620). The research demonstrated that hydrophobic substituents significantly enhanced cytotoxicity, establishing valuable design principles for future triazine-based drug development [6]. Within this evolving landscape, N-phenyl-1,3,5-triazine-2,4-diamine oxalate represents a contemporary approach to addressing formulation challenges while maintaining the essential pharmacophore required for biological activity.
CAS No.: 112484-85-2
CAS No.: 10606-14-1